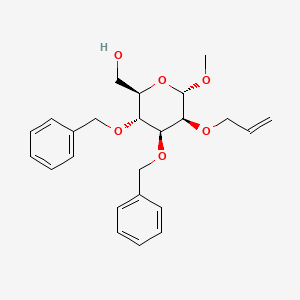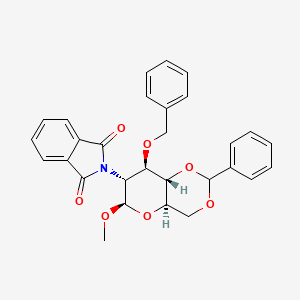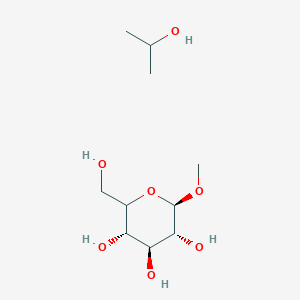
Benzyl glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl glucopyranoside is a natural product found in Soroseris hookeriana with data available.
Scientific Research Applications
Enzymic Preparation of Benzyl β-D-Glucopyranoside : This study highlights the preparation of Benzyl β-D-glucopyranoside using an enzyme-catalyzed direct reaction. The enzyme β-glucosidase was used in immobilized form for multiple applications (Marek et al., 1989).
Benzyl-Protection of Carbohydrates : This research investigates a selective benzyl protection of carbohydrates, developing a synthesis method for methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, based on silyl migration under conventional benzylation conditions (Wang et al., 2008).
Isolation from Gynostemma pentaphyllum : This paper reports the isolation and characterization of benzyl-O-β-D-glucopyranoside from Gynostemma pentaphyllum, marking the first discovery of this compound in the Gynostemma genus (Ye, 2001).
Synthesis and Pharmacological Characterization : This study synthesizes glucopyranosyl-conjugated benzyl derivatives, with benzyl acting as a pharmacophore in anti-cancer compounds. One such compound showed comparable potency to 5-fluorouracil in inhibiting colorectal cancer cell proliferation (Fu et al., 2021).
Effects in Experimental Menopausal Model Rats : The paper explores the effectiveness of benzyl beta-D-glucopyranoside in relieving tension in experimental menopausal model rats. The study suggests that benzyl glucoside may contribute to tension relief caused by ether stress (Ina et al., 2004).
Antidiabetic Effect of T-1095 : This research evaluates the antidiabetic effect of T-1095, a derivative of phlorizin and an inhibitor of Na(+)-glucose cotransporters. The study highlights its potential as a therapeutic agent for abnormal glucose metabolism (Oku et al., 2000).
Synthesis of Sialyl Lex and Lex Antigens : The study discusses the synthesis of a versatile tetrasaccharide of sialyl Lex and Lex antigens, using benzyl 4-O-[2,4,6-tri-O-benzyl-3-O-(4-methoxybenzyl)-β-D-galactopyranosyl]-2,3,6-tri-O-benzyl-β-D-glucopyranoside (Chowdhury, 1996).
Glycosides from Magnolia Sirindhorniae : This study identifies a new benzyl triglycoside and phenylethanoid glycosides from Magnolia sirindhorniae leaves, contributing to our understanding of plant-derived compounds and their potential applications (Srinroch et al., 2019).
Mechanism of Action
Target of Action
Benzyl D-Glucopyranoside, also known as Benzyl glucopyranoside, primarily targets the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .
Mode of Action
The compound interacts with its target, SGLT1, by inhibiting its function . This interaction results in a decrease in the absorption of glucose in the gut, which can help manage postprandial hyperglycemia .
Biochemical Pathways
It is known that the compound interferes with the normal function of sglt1, which plays a crucial role in glucose absorption in the gut . By inhibiting SGLT1, the compound can potentially affect the overall glucose metabolism in the body.
Pharmacokinetics
It is soluble in dmso at a concentration of 1 mg/ml , which may influence its bioavailability.
Result of Action
The primary molecular effect of Benzyl D-Glucopyranoside’s action is the inhibition of SGLT1 . This leads to a decrease in glucose absorption in the gut, which can help manage postprandial hyperglycemia .
Action Environment
The efficacy and stability of Benzyl D-Glucopyranoside can be influenced by various environmental factors. It is stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.
Biochemical Analysis
Biochemical Properties
Benzyl glucopyranoside participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in reactions catalyzed by glycosyltransferases . The nature of these interactions typically involves the formation or cleavage of glycosidic bonds, which are covalent bonds that connect the glucose molecule to the benzyl group .
Cellular Effects
This compound can influence various types of cells and cellular processes. It has been suggested to have cytotoxic activity, potentially influencing cell function
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . While specific studies on this compound are limited, it is generally important to consider potential threshold effects and any toxic or adverse effects at high doses when studying similar compounds.
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can influence its localization or accumulation within the cell. The specifics of these processes are still being studied.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHCBYYBLTXYEV-HENWMNBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)












